molecular formula C10H11ClO3 B11886522 Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate

Cat. No.: B11886522
M. Wt: 214.64 g/mol
InChI Key: MWKLVLMKZISTJL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-hydroxy-2-methylbenzoate: is an organic compound with the molecular formula C10H11ClO3 . It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a hydroxy group, and an ethyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate typically involves the esterification of 5-chloro-4-hydroxy-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-chloro-4-hydroxy-2-methylbenzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives or removal of the chloro group.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives or dechlorinated products.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Chemistry: Ethyl 5-chloro-4-hydroxy-2-methylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: this compound has potential applications in drug development. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-hydroxy-2-methylbenzoate: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    Ethyl 5-chloro-2-hydroxybenzoate: Similar structure but lacks the methyl group, affecting its physical and chemical properties.

    Methyl 5-chloro-4-hydroxy-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, influencing its solubility and reactivity.

Uniqueness: this compound is unique due to the combination of its chloro, hydroxy, and ethyl ester groups. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 5-chloro-4-hydroxy-2-methylbenzoate

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5,12H,3H2,1-2H3

InChI Key

MWKLVLMKZISTJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)O)Cl

Origin of Product

United States

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